![molecular formula C15H13ClN4O2 B3744395 N-(3-chlorophenyl)-N'-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea](/img/structure/B3744395.png)
N-(3-chlorophenyl)-N'-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CDK inhibitor 8 (CDKI-8) and is a potent inhibitor of cyclin-dependent kinases (CDKs).
Mecanismo De Acción
CDKI-8 works by binding to the ATP-binding site of CDKs, which prevents the phosphorylation of downstream targets and blocks the progression of the cell cycle. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells.
Biochemical and physiological effects:
CDKI-8 has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the expression of cyclin D1 and cyclin E, which are key regulators of the cell cycle. CDKI-8 has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CDKI-8 is its high potency and selectivity for CDKs. It has also been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of CDKI-8 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CDKI-8. One potential direction is to explore its use in combination with other cancer therapies to enhance its efficacy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the pharmacokinetic properties of CDKI-8 and to develop more effective formulations for in vivo administration.
Aplicaciones Científicas De Investigación
CDKI-8 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells by blocking the activity of CDKs, which are key regulators of the cell cycle. CDKI-8 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-6-10(2)20(14(21)13(9)8-17)19-15(22)18-12-5-3-4-11(16)7-12/h3-7H,1-2H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUUDOIVFXYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=O)NC2=CC(=CC=C2)Cl)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.